molecular formula C9H17NO2 B15318473 Ethyl 2-amino-4-cyclopropylbutanoate

Ethyl 2-amino-4-cyclopropylbutanoate

Cat. No.: B15318473
M. Wt: 171.24 g/mol
InChI Key: RUSNOLSLPQKTMI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl 2-bromo-4-cyclopropylbutanoate with ammonia or an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Ethyl 2-bromo-4-cyclopropylbutanoate+NH3Ethyl 2-amino-4-cyclopropylbutanoate+HBr\text{Ethyl 2-bromo-4-cyclopropylbutanoate} + \text{NH}_3 \rightarrow \text{this compound} + \text{HBr} Ethyl 2-bromo-4-cyclopropylbutanoate+NH3​→Ethyl 2-amino-4-cyclopropylbutanoate+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of ethyl 2-amino-4-cyclopropylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-4-methylbutanoate: Lacks the cyclopropyl group, which may result in different biological activity.

    Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopropylbutanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-5-7-3-4-7/h7-8H,2-6,10H2,1H3

InChI Key

RUSNOLSLPQKTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CC1)N

Origin of Product

United States

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